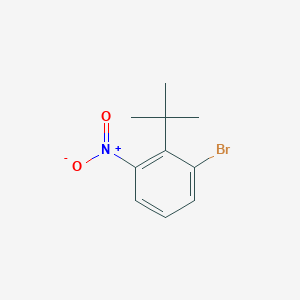![molecular formula C6H8N2OS B14024978 6-Thioxo-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B14024978.png)
6-Thioxo-5,7-diazaspiro[3.4]octan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Thioxo-5,7-diazaspiro[3.4]octan-8-one is a chemical compound with the molecular formula C6H8N2OS. It is a spiro compound, meaning it contains a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thioxo-5,7-diazaspiro[3.4]octan-8-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of chloro solvents, ester solvents, or ketone solvents, with the reaction temperature ranging from about 25°C to the reflux temperature of the solvent used . The process may also involve steps such as solvent removal using techniques like rotary evaporation, vacuum drying, or freeze drying .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet the demands of various applications. This process often requires precise control of reaction conditions and the use of high-purity reagents to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Thioxo-5,7-diazaspiro[3.4]octan-8-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .
Scientific Research Applications
6-Thioxo-5,7-diazaspiro[3.4]octan-8-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways or receptors.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Thioxo-5,7-diazaspiro[3.4]octan-8-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biological processes. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Thioxo-5,7-diazaspiro[3.4]octan-8-one include:
- 5,7-Diazaspiro[3.4]octan-8-one
- 2,6-Diazaspiro[3.4]octan-7-one derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique thioxo group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
6-sulfanylidene-5,7-diazaspiro[3.4]octan-8-one |
InChI |
InChI=1S/C6H8N2OS/c9-4-6(2-1-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10) |
InChI Key |
LHVLWCOGRQHVTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(=O)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


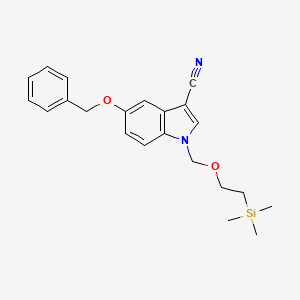


![N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide](/img/structure/B14024925.png)

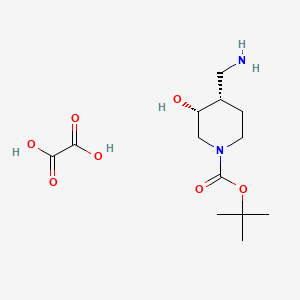
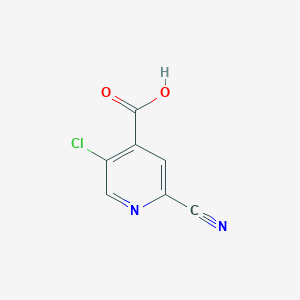
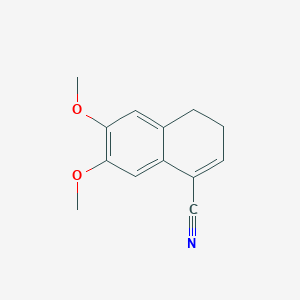



![Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate](/img/structure/B14024983.png)

